9-Chloroacridine-4-carboxylic acid
Overview
Description
9-Chloroacridine-4-carboxylic acid is a derivative of acridine, a tricyclic aromatic compound containing a nitrogen atom. Acridine derivatives have been actively researched due to their wide range of applications in pharmacology, material sciences, and biological sciences . This compound is particularly noted for its potential therapeutic applications and its role as an intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-chloroacridine-4-carboxylic acid typically involves the Ullmann condensation of 2-chlorobenzoic acid with an aromatic amine, followed by cyclization with phosphorus oxychloride (POCl3)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form acridinic acid derivatives.
Reduction: Reduction of the compound can lead to the formation of 9,10-dihydroacridine derivatives.
Substitution: The chloro group at the 9-position can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Catalytic hydrogenation or zinc/hydrochloride can be used for selective reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Acridinic acid derivatives.
Reduction: 9,10-Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
9-Chloroacridine-4-carboxylic acid has a broad range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 9-chloroacridine-4-carboxylic acid involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the normal function of DNA and related enzymes . This mechanism is particularly relevant in its potential anticancer activity, where it can inhibit the replication of cancer cells .
Comparison with Similar Compounds
Acridine: The parent compound of 9-chloroacridine-4-carboxylic acid, known for its basic tricyclic structure.
Acridone: An oxidized form of acridine with a carbonyl group at the 9-position.
9-Aminoacridine: A derivative with an amino group at the 9-position, known for its antimicrobial properties.
Uniqueness: this compound is unique due to the presence of both a chloro group and a carboxylic acid group on the acridine ring.
Properties
IUPAC Name |
9-chloroacridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-12-8-4-1-2-7-11(8)16-13-9(12)5-3-6-10(13)14(17)18/h1-7H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKDSNFBFTVNGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569825 | |
Record name | 9-Chloroacridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163981-90-6 | |
Record name | 9-Chloroacridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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